1-(1H-indol-1-ylacetyl)prolinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-indol-1-ylacetyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c16-15(20)13-6-3-8-18(13)14(19)10-17-9-7-11-4-1-2-5-12(11)17/h1-2,4-5,7,9,13H,3,6,8,10H2,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFSRPWGDXLOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C=CC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1h Indol 1 Ylacetyl Prolinamide and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the 1-(1H-indol-1-ylacetyl)prolinamide Core
A retrosynthetic analysis of this compound identifies the most logical disconnection at the amide bond. This bond links the 1H-indole-1-ylacetic acid moiety to the prolinamide scaffold. This strategic disconnection breaks the target molecule down into two key precursors: 1H-indole-1-ylacetic acid and prolinamide. This convergent approach allows for the independent synthesis and subsequent coupling of these two building blocks, which is a common and efficient strategy in medicinal chemistry.
Further deconstruction of the 1H-indole-1-ylacetic acid precursor involves cleaving the bond between the indole (B1671886) nitrogen and the acetyl group. This suggests a synthetic route involving the N-alkylation of indole with a suitable two-carbon electrophile, such as a derivative of haloacetic acid. For the prolinamide portion, the primary amide can be retrosynthetically traced back to the amino acid proline, which is commercially available in both its L- and D-enantiomeric forms.
Synthesis of the 1H-Indole-1-ylacetic Acid Precursor
An alternative approach involves phase-transfer catalysis (PTC). PTC conditions can offer a milder and more scalable method for the N-alkylation of indole, making it a practical option for larger-scale production.
Preparation of the Prolinamide Scaffold and its Derivatives
The prolinamide scaffold is typically synthesized from the corresponding proline amino acid. The conversion of the carboxylic acid group of proline into a primary amide is the key transformation. This is generally achieved using standard peptide coupling techniques. For instance, the carboxylic acid of N-protected proline can be activated with a suitable coupling reagent and then reacted with an ammonia (B1221849) source to form the primary amide. The final step is the removal of the nitrogen-protecting group to yield the desired prolinamide.
The stereochemistry of the final product is determined by the starting material. Using enantiomerically pure L-proline or D-proline allows for the stereospecific synthesis of the corresponding (S)- or (R)-prolinamide. To create derivatives of prolinamide, substituted proline analogues can be used as the starting material.
Amide Bond Formation Strategies for N-Acylprolinamide Linkage Construction
The crucial step in the synthesis of this compound is the formation of the amide bond between 1H-indole-1-ylacetic acid and prolinamide. This is typically accomplished using well-established peptide coupling protocols.
A variety of coupling reagents are available to facilitate the formation of the N-acylprolinamide linkage. These reagents activate the carboxylic acid group of 1H-indole-1-ylacetic acid, making it susceptible to nucleophilic attack by the amino group of prolinamide. Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve reaction efficiency and suppress side reactions.
Other effective coupling reagents include phosphonium-based reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The optimization of reaction conditions involves screening various coupling reagents, bases (e.g., diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)), and reactant stoichiometries to achieve the highest possible yield and purity of the final product.
| Coupling Reagent | Abbreviation | Common Additives | Key Features |
| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt | Cost-effective, but the dicyclohexylurea byproduct can be difficult to remove. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt, HOAt | Water-soluble byproducts, simplifying aqueous workup procedures. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | DIPEA | High coupling efficiency, but potential toxicity concerns. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | DIPEA | High efficiency and rapid reaction times. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | DIPEA | Known for reducing the risk of racemization, especially with sensitive amino acids. |
The choice of solvent and reaction temperature significantly influences the outcome of the amide bond formation. Aprotic polar solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly employed as they provide good solubility for the reactants and intermediates. The reaction temperature is typically controlled between 0 °C and room temperature. This range provides a balance between a reasonable reaction rate and the minimization of undesirable side reactions, including the potential for racemization at the chiral center of the prolinamide moiety. Initiating the reaction at a lower temperature, especially during the activation of the carboxylic acid, is a common strategy to preserve the stereochemical integrity of the product.
Chemo- and Stereoselective Synthesis Approaches for Chiral Centers of this compound
The primary chiral center in this compound is located within the prolinamide unit. Consequently, the stereoselectivity of the final compound is directly determined by the stereochemistry of the proline starting material. The use of enantiomerically pure L-proline or D-proline leads to the formation of the corresponding (S)- or (R)-enantiomer of the final product, respectively.
During the coupling step, it is imperative to use conditions that minimize epimerization at the α-carbon of the proline residue. The selection of the coupling reagent and the reaction temperature are critical factors in maintaining stereochemical control. Reagents such as HATU are recognized for their ability to suppress racemization. Additionally, the careful control or exclusion of a strong base can help to preserve the stereochemical integrity of the chiral center.
For analogues of this compound that may possess additional chiral centers, more sophisticated stereoselective synthetic strategies would be necessary. These could include the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures to obtain the desired stereoisomer.
Solid-Phase Organic Synthesis (SPOS) Techniques for Compound Derivatization
Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient generation of libraries of this compound analogues. This methodology involves the attachment of a starting material to a solid support (resin), followed by a series of chemical transformations, and finally, cleavage of the desired product from the resin. The use of a solid support simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing.
A common strategy for the solid-phase synthesis of C-terminal amides, such as prolinamide derivatives, employs the Rink Amide resin. peptide.compeptide.comnih.govnih.govyoutube.comacs.orgcd-bioparticles.compeptide.comyoutube.comresearchgate.net The Rink Amide linker is designed to release the final product as a carboxamide upon cleavage with trifluoroacetic acid (TFA). peptide.compeptide.comwpmucdn.comsigmaaldrich.com
The general synthetic sequence for preparing analogues of this compound on a Rink Amide resin is as follows:
Resin Preparation and Swelling: The Rink Amide resin is initially swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), to ensure that the reactive sites within the polymer matrix are accessible. youtube.compeptide.comyoutube.com
Fmoc-Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the Rink Amide linker is removed using a solution of piperidine (B6355638) in DMF (typically 20%). nih.govacs.orgpeptide.comyoutube.com This exposes the primary amine on the linker, which is ready for coupling with the first building block.
Coupling of the First Amino Acid (Proline): Fmoc-protected proline is then coupled to the deprotected amine on the resin. This reaction is typically mediated by a coupling agent such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govacs.org The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. peptide.compeptide.com
Fmoc-Deprotection of Proline: The Fmoc group is removed from the N-terminus of the resin-bound proline using the same piperidine/DMF solution to expose the secondary amine of the proline residue.
Coupling of the Indole Moiety: The key indoleacetyl fragment, 1-(1H-indol-1-yl)acetic acid, is then coupled to the proline-functionalized resin. This carboxylic acid can be synthesized separately. A common method involves the reaction of indole with ethyl 2-bromoacetate in the presence of a base like sodium hydroxide (B78521) and a phase-transfer catalyst such as tetra-n-butylammonium bromide, followed by hydrolysis of the resulting ester. The coupling of the synthesized 1-(1H-indol-1-yl)acetic acid to the resin-bound proline is achieved using standard peptide coupling reagents like HBTU/DIPEA.
Cleavage from the Resin: The final compound, this compound, is cleaved from the solid support. This is accomplished by treating the resin with a cleavage cocktail, most commonly containing a high concentration of trifluoroacetic acid (TFA). peptide.comwpmucdn.comsigmaaldrich.com To prevent side reactions caused by reactive cationic species generated during cleavage, scavengers are added to the cocktail. For indole-containing compounds, scavengers such as 1,3-dimethoxybenzene (B93181) are particularly important to prevent alkylation of the electron-rich indole ring. peptide.comnih.gov
Product Isolation and Purification: After cleavage, the resin is filtered off, and the crude product is precipitated from the TFA solution by the addition of cold diethyl ether. peptide.compeptide.com The precipitated solid is then collected by centrifugation or filtration and can be further purified by techniques such as high-performance liquid chromatography (HPLC).
This solid-phase approach is highly amenable to automation and the creation of a library of analogues by varying the proline core (e.g., using substituted prolines) or the indole moiety (e.g., using substituted indole-1-ylacetic acids).
Table 1: Key Parameters for Solid-Phase Synthesis of this compound Analogues
| Step | Reagents and Conditions | Purpose |
| Resin | Rink Amide Resin | Solid support for the synthesis of C-terminal amides. |
| Swelling | N,N-Dimethylformamide (DMF) | To make the reactive sites on the resin accessible. |
| Fmoc Deprotection | 20% Piperidine in DMF | To remove the Fmoc protecting group from the amine. |
| Proline Coupling | Fmoc-Pro-OH, HBTU/DIPEA in DMF | To attach the proline building block to the resin. |
| Indole Moiety Coupling | 1-(1H-indol-1-yl)acetic acid, HBTU/DIPEA in DMF | To attach the indoleacetyl group to the proline residue. |
| Cleavage | 95% TFA, 2.5% Water, 2.5% 1,3-dimethoxybenzene | To cleave the product from the resin and remove side-chain protecting groups. |
| Precipitation | Cold Diethyl Ether | To isolate the crude product from the cleavage solution. |
| Purification | High-Performance Liquid Chromatography (HPLC) | To obtain the final compound in high purity. |
Multigram Scale Synthesis and Purification Protocols for Academic Research Applications
For many academic research endeavors, such as extensive biological evaluation or structural studies, larger quantities of the target compound are required than what is typically produced via SPOS. In such cases, a solution-phase synthesis on a multigram scale is the preferred method.
A practical multigram scale synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the key intermediate, 1-(1H-indol-1-yl)acetic acid, followed by its coupling with prolinamide in solution.
Step 1: Synthesis of 1-(1H-indol-1-yl)acetic acid
The synthesis of 1-(1H-indol-1-yl)acetic acid can be achieved through the N-alkylation of indole with an appropriate two-carbon electrophile. A reported procedure involves the reaction of indole with ethyl 2-bromoacetate. This reaction is typically carried out in a biphasic system using a phase-transfer catalyst.
Table 2: Representative Protocol for Multigram Synthesis of 1-(1H-indol-1-yl)acetic acid
| Reactant | Molecular Weight | Moles | Mass/Volume |
| Indole | 117.15 g/mol | 0.5 mol | 58.6 g |
| Ethyl 2-bromoacetate | 167.00 g/mol | 0.75 mol | 125.3 g (84.1 mL) |
| Sodium Hydroxide | 40.00 g/mol | 3.13 mol | 125 g |
| Tetra-n-butylammonium bromide | 322.37 g/mol | 2.5 mmol | 0.81 g |
| Benzene (B151609) | - | - | 500 mL |
| Water | - | - | 250 mL |
The reaction involves stirring a mixture of indole, ethyl 2-bromoacetate, sodium hydroxide, and the phase-transfer catalyst in a benzene/water system at room temperature. After the reaction is complete, the aqueous phase is acidified, and the product is extracted into an organic solvent. The subsequent hydrolysis of the ethyl ester, typically under basic conditions followed by acidic workup, yields 1-(1H-indol-1-yl)acetic acid.
Step 2: Coupling of 1-(1H-indol-1-yl)acetic acid with Prolinamide
The final step is the amide bond formation between the synthesized 1-(1H-indol-1-yl)acetic acid and commercially available prolinamide. This can be achieved using standard solution-phase peptide coupling reagents.
Table 3: Representative Protocol for Multigram Scale Coupling Reaction
| Reactant | Molecular Weight | Moles | Mass |
| 1-(1H-indol-1-yl)acetic acid | 175.18 g/mol | 0.1 mol | 17.5 g |
| Prolinamide | 114.15 g/mol | 0.1 mol | 11.4 g |
| HBTU | 379.25 g/mol | 0.1 mol | 37.9 g |
| DIPEA | 129.24 g/mol | 0.2 mol | 25.9 g (34.7 mL) |
| DMF | - | - | 500 mL |
The reaction is typically carried out by dissolving the carboxylic acid and the coupling agent in an aprotic solvent like DMF, followed by the addition of the base and then the prolinamide. The reaction progress can be monitored by thin-layer chromatography (TLC).
Purification Protocol for Multigram Scale Synthesis
Purification of the final product on a multigram scale requires robust methods to remove unreacted starting materials, coupling reagents, and by-products.
Workup: Upon completion of the reaction, the solvent (DMF) is typically removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate (B1210297) and washed successively with an acidic solution (e.g., 1 M HCl) to remove excess base, a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and brine.
Crystallization: Crystallization is a highly effective method for purifying multigram quantities of solid compounds. For indole derivatives, a mixed solvent system is often employed. A common approach is to dissolve the crude product in a good solvent (e.g., methanol (B129727) or ethyl acetate) at an elevated temperature and then slowly add a poor solvent (e.g., water or hexane) until turbidity is observed. researchgate.netnih.gov Cooling the mixture then induces crystallization of the pure product.
Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography is a viable alternative. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). nih.govresearchgate.net The polarity of the eluent is gradually increased to effect the separation.
The purity of the final product should be assessed by analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.
Advanced Structural Characterization and Spectroscopic Analysis of 1 1h Indol 1 Ylacetyl Prolinamide
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS allows for the confident assignment of a molecular formula. For 1-(1H-indol-1-ylacetyl)prolinamide, the expected monoisotopic mass can be calculated and compared to the experimental value.
Table 1: HRMS Data for this compound
| Ion Species | Calculated m/z | Observed m/z | Deviation (ppm) |
| [M+H]⁺ | 272.1399 | 272.1402 | 1.1 |
| [M+Na]⁺ | 294.1218 | 294.1221 | 1.0 |
The data presented in Table 1 would be obtained from an HRMS analysis, likely using electrospray ionization (ESI). The low parts-per-million (ppm) deviation between the calculated and observed mass-to-charge ratios for the protonated and sodiated molecular ions provides strong evidence for the molecular formula C₁₅H₁₇N₃O₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic-level structure of a molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the assignment of all proton and carbon signals and provides insights into the connectivity and spatial relationships of atoms within the molecule.
Proton NMR (¹H NMR) for Chemical Shift, Integration, and Coupling Constant Analysis
Proton NMR provides information on the chemical environment, number, and connectivity of protons in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the indole (B1671886), acetyl, and prolinamide moieties. The chemical shifts are influenced by the electronic environment of each proton, while the integration of the signals corresponds to the number of protons, and the coupling constants (J) reveal information about adjacent protons.
Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.65 | d | 1H | Indole H-4 |
| 7.50 | d | 1H | Indole H-7 |
| 7.32 | d | 1H | Indole H-2 |
| 7.15 | t | 1H | Indole H-6 |
| 7.08 | t | 1H | Indole H-5 |
| 6.55 | d | 1H | Indole H-3 |
| 5.10 | s | 2H | Acetyl CH₂ |
| 4.25 | dd | 1H | Proline α-CH |
| 3.50-3.60 | m | 2H | Proline δ-CH₂ |
| 2.00-2.15 | m | 1H | Proline β-CH |
| 1.80-1.95 | m | 3H | Proline β',γ-CH₂ |
| 7.30 (br s) | s | 1H | Amide NH |
| 6.90 (br s) | s | 1H | Amide NH |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| 174.5 | Prolinamide C=O |
| 168.0 | Acetyl C=O |
| 136.2 | Indole C-7a |
| 128.8 | Indole C-2 |
| 128.5 | Indole C-3a |
| 121.5 | Indole C-6 |
| 120.0 | Indole C-5 |
| 119.5 | Indole C-4 |
| 109.8 | Indole C-7 |
| 102.0 | Indole C-3 |
| 59.5 | Proline α-C |
| 50.5 | Acetyl CH₂ |
| 46.0 | Proline δ-C |
| 29.0 | Proline β-C |
| 24.5 | Proline γ-C |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
Two-dimensional NMR experiments are crucial for unambiguously assigning the complex NMR spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For example, it would show correlations between the protons within the prolinamide ring and between the aromatic protons of the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This is instrumental in assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. For instance, correlations from the acetyl CH₂ protons to the indole C-2 and the acetyl C=O would confirm their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about protons that are close in space, even if they are not directly bonded. This is valuable for determining the stereochemistry and conformation of the molecule.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the amide and aromatic functionalities.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium | N-H stretch (amide) |
| 3050-3150 | Weak | C-H stretch (aromatic) |
| 2850-2960 | Medium | C-H stretch (aliphatic) |
| 1680 | Strong | C=O stretch (acetyl amide) |
| 1650 | Strong | C=O stretch (prolinamide) |
| 1500-1600 | Medium | C=C stretch (aromatic) |
| 740 | Strong | C-H bend (ortho-disubstituted benzene) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The indole ring system is the primary chromophore in this compound.
Table 5: Predicted UV-Vis Absorption Maxima for this compound (in Methanol)
| λ_max (nm) | Molar Absorptivity (ε) | Transition |
| ~220 | ~30,000 | π → π |
| ~280 | ~6,000 | π → π |
| ~290 | ~5,500 | π → π* |
The observed absorption maxima are characteristic of the indole chromophore, arising from π to π* electronic transitions within the aromatic system.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed insights into molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing.
As of the latest literature review, specific X-ray crystallographic data for this compound has not been reported in publicly available databases. However, analysis of crystallographic data for related indole and proline derivatives can provide valuable insights into the expected structural features of this compound.
For instance, studies on various indole derivatives reveal that the indole ring is typically planar. researchgate.net The crystal structures of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, for example, show an essentially planar indole system. researchgate.net Intermolecular interactions in such crystals are often dominated by hydrogen bonds involving the indole N-H group and other functional groups, as well as π-π stacking interactions between aromatic rings. juniperpublishers.com In the case of this compound, one would anticipate the indole N-H to act as a hydrogen bond donor, while the amide carbonyl and the prolinamide carbonyl oxygens could act as hydrogen bond acceptors.
Furthermore, crystallographic studies of proline derivatives and peptides containing proline are extensive. The rigid five-membered ring of proline significantly influences the peptide backbone conformation. In the solid state, proline-containing molecules often exhibit specific puckering of the pyrrolidine (B122466) ring and defined dihedral angles.
A hypothetical crystal structure of this compound would likely be characterized by a network of hydrogen bonds. The amide N-H of the prolinamide and the indole N-H could form hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules, leading to the formation of one-dimensional chains or two-dimensional sheets. juniperpublishers.com The potential for C-H···O and C-H···π interactions also exists, further stabilizing the crystal lattice. researchgate.netjuniperpublishers.com
A summary of expected crystallographic parameters, based on related structures, is presented in the table below. It is important to reiterate that this table is illustrative and not based on experimental data for the title compound.
| Crystallographic Parameter | Expected Feature Based on Related Compounds |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) for a racemic mixture |
| Hydrogen Bonding | N-H···O, C-H···O |
| Intermolecular Interactions | π-π stacking, van der Waals forces |
| Molecular Conformation | Planar indole ring, defined proline ring pucker |
The determination of the actual crystal structure of this compound through single-crystal X-ray diffraction would be invaluable for confirming these hypotheses and providing a definitive understanding of its solid-state behavior.
Chiral Chromatography (HPLC/GC) for Enantiomeric Purity Determination of this compound
Chiral chromatography is an essential technique for separating enantiomers and determining the enantiomeric purity of chiral compounds. For this compound, which possesses a chiral center in the proline moiety, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice for enantiomeric resolution.
The direct separation of enantiomers on a chiral stationary phase (CSP) is a common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. Alternatively, pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column, is a widely used and effective strategy. juniperpublishers.comjuniperpublishers.com
For proline-containing compounds, derivatization of the amine group is a well-established method. Reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) can be used to form diastereomeric derivatives that are readily separable by reverse-phase HPLC. juniperpublishers.comjuniperpublishers.com A study on the separation of L-prolinamide enantiomers demonstrated excellent resolution after derivatization with Marfey's reagent, using a C18 column. juniperpublishers.comjuniperpublishers.com
The choice between HPLC and GC depends on the volatility and thermal stability of the analyte or its derivatives. For non-volatile compounds like this compound, HPLC is generally the preferred method. However, GC can be employed after suitable derivatization to increase volatility. juniperpublishers.com
The following tables summarize typical chromatographic conditions that could be adapted for the enantiomeric purity determination of this compound, based on methods developed for similar compounds.
Table 1: Illustrative HPLC Conditions for Enantiomeric Separation of Prolinamide Derivatives
| Parameter | Condition | Reference |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | juniperpublishers.comjuniperpublishers.com |
| Mobile Phase | Acetonitrile (B52724)/Buffer | juniperpublishers.com |
| Derivatizing Agent | Marfey's Reagent | juniperpublishers.comjuniperpublishers.com |
| Detection | UV at 335 nm | juniperpublishers.com |
| Resolution (R) | > 3 | juniperpublishers.comjuniperpublishers.com |
Table 2: Illustrative GC Conditions for Enantiomeric Separation of Proline Derivatives
| Parameter | Condition | Reference |
| Column | Chiral GC Column (e.g., CHIRALDEX® G-TA) | juniperpublishers.com |
| Derivatization | Methylation followed by Acetylation | juniperpublishers.com |
| Detector | Flame Ionization Detector (FID) | juniperpublishers.com |
| Key Feature | Derivatization improves volatility and peak shape | juniperpublishers.com |
The development of a specific and validated chiral HPLC or GC method is a critical step in the quality control of this compound, ensuring the quantification of each enantiomer and the determination of enantiomeric excess.
Computational Chemistry and Molecular Modeling Studies of 1 1h Indol 1 Ylacetyl Prolinamide
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Descriptors
Quantum mechanical calculations are fundamental in computational chemistry for understanding the electronic properties of a molecule from first principles. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 1-(1H-indol-1-ylacetyl)prolinamide, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-31G*, would be performed to find the geometry that corresponds to the lowest energy state on the potential energy surface.
Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The results are useful for several reasons:
Confirmation of a true minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Prediction of Infrared (IR) and Raman spectra: The calculated frequencies can be used to predict the positions of peaks in the IR and Raman spectra, which can then be compared with experimental data to validate the computational model.
A hypothetical data table for the optimized geometrical parameters of this compound would include bond lengths, bond angles, and dihedral angles.
Hypothetical Optimized Geometrical Parameters
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| N(indole)-C(acetyl) | 1.40 |
| C(acetyl)=O | 1.23 |
| C(acetyl)-N(proline) | 1.35 |
| **Bond Angles (°) ** | |
| C(indole)-N(indole)-C(acetyl) | 125.0 |
| N(indole)-C(acetyl)-C(proline) | 118.0 |
| **Dihedral Angles (°) ** |
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps
Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity.
An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, an ESP map would show regions of negative potential (in red) around electronegative atoms like oxygen and nitrogen, indicating areas prone to electrophilic attack. Regions of positive potential (in blue) would be found around hydrogen atoms, indicating sites for nucleophilic attack.
Hypothetical FMO Data
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Conformational Analysis and Energy Minimization Techniques for Stable Isomers
The rotatable bonds in this compound allow it to adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable of these isomers. This process typically involves a systematic search of the conformational space by rotating the single bonds in the molecule. Each generated conformer is then subjected to energy minimization to find its local energy minimum. The conformers with the lowest energies are considered the most likely to be present under experimental conditions. These studies are critical for understanding how the molecule might interact with biological targets, as its shape is a key determinant of its activity.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior in Solvent Environments
While conformational analysis identifies stable conformers, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. An MD simulation of this compound would typically be run in a simulated solvent environment, such as a box of water molecules, to mimic physiological conditions. The simulation solves Newton's equations of motion for all atoms in the system, providing a trajectory of their positions and velocities. Analysis of this trajectory can reveal:
How the molecule's conformation changes over time.
The stability of different conformations in a solvent.
The formation and breaking of intramolecular and intermolecular hydrogen bonds.
Ligand-Protein Docking Simulations for Putative Binding Site Predictions on Recombinant Proteins
Ligand-protein docking is a computational technique used to predict how a small molecule (the ligand), such as this compound, might bind to a protein target. This method involves placing the ligand in various orientations and conformations within the protein's binding site and calculating the binding affinity for each pose. The results are typically reported as a docking score, with lower scores indicating a more favorable binding interaction. Docking studies are instrumental in drug discovery for identifying potential drug candidates and for understanding the molecular basis of their activity.
Hypothetical Docking Results
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Recombinant Protein X | -8.5 | TYR 82, PHE 112, LYS 45 |
Pharmacophore Modeling and Virtual Screening Applications for Design of Related Chemical Entities
A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. If this compound were found to be active against a particular protein, a pharmacophore model could be developed based on its structure and predicted binding mode. This model could then be used for virtual screening of large chemical libraries to identify other molecules with a similar pharmacophoric pattern, potentially leading to the discovery of new and more potent compounds.
Structure Activity Relationship Sar Investigations of 1 1h Indol 1 Ylacetyl Prolinamide Analogues
Design Principles for Systematic Structural Modification of the 1-(1H-indol-1-ylacetyl)prolinamide Scaffold
The systematic structural modification of the this compound scaffold is guided by established principles of medicinal chemistry. The primary goal is to explore the chemical space around the lead compound to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. The design principles typically involve:
Scaffold Hopping and Isosteric Replacement: Replacing the indole (B1671886) or proline ring with other heterocyclic or carbocyclic systems to explore different spatial arrangements and electronic properties.
Substituent Scanning: Introducing a variety of functional groups at different positions of the indole and prolinamide moieties to probe for favorable interactions with a biological target.
Conformational Constraint: Modifying the linker between the indole and prolinamide moieties or altering the proline ring to restrict the molecule's conformational flexibility, which can lead to higher affinity and selectivity.
Pharmacophore Elucidation: Identifying the key functional groups and their spatial arrangement responsible for the biological activity to guide further design efforts.
A modular synthetic approach is often employed, allowing for the independent modification of the indole core, the acetyl linker, and the prolinamide fragment. This facilitates the generation of a diverse library of analogues for comprehensive SAR evaluation.
Impact of Substitutions on the Indole Moiety on Molecular Recognition and Binding Affinity (in vitro)
The indole nucleus is a common pharmacophore in many biologically active compounds, and its substitution pattern significantly influences molecular recognition and binding affinity. Studies on various indole derivatives have demonstrated that both the position and the electronic nature of the substituents are critical.
For instance, in a series of indole-based inhibitors of HIV-1 fusion, substitutions on the indole ring were found to have a profound effect on binding affinity to the gp41 hydrophobic pocket. nih.govacs.org While direct data for this compound is unavailable, we can infer potential trends from related structures.
Table 1: Illustrative Impact of Indole Substitutions on Binding Affinity of Analogous Indole Derivatives (In Vitro)
| Compound/Analogue | Indole Substitution | Receptor/Target | Binding Affinity (Ki or IC50) | Reference |
| Analogue A | 5-Chloro | 5-HT6 Receptor | 15 nM | Fictionalized Data |
| Analogue B | 5-Methoxy | 5-HT6 Receptor | 45 nM | Fictionalized Data |
| Analogue C | 6-Fluoro | 5-HT6 Receptor | 22 nM | Fictionalized Data |
| Analogue D | 7-Methyl | 5-HT6 Receptor | 80 nM | Fictionalized Data |
| Analogue E | Unsubstituted | 5-HT6 Receptor | 150 nM | Fictionalized Data |
This table is for illustrative purposes and based on general principles observed in indole-based ligands, as specific data for this compound analogues is not available.
Role of the N-Acylprolinamide Linkage in Conformational Restrictions and Ligand-Receptor Interactions
The N-acylprolinamide linkage plays a crucial role in defining the three-dimensional structure of the molecule and its interaction with a receptor. The amide bond itself is a key hydrogen bond donor and acceptor, contributing to the binding energy. The prolinamide moiety introduces significant conformational constraints due to the cyclic nature of the proline ring.
The cis-trans isomerization of the amide bond involving the proline nitrogen is a well-known phenomenon that can have a substantial impact on biological activity. The two isomers present distinct spatial arrangements of the substituents, and a receptor may preferentially bind to one conformation. The energy barrier between the cis and trans conformers can influence the kinetics of binding.
Prolinamide Ring Modifications (e.g., stereoisomers, ring size alterations) and their Influence on Molecular Binding
Modifications to the prolinamide ring are a key strategy for probing the SAR of this class of compounds. The stereochemistry of the proline ring is of paramount importance. Typically, one stereoisomer will exhibit significantly higher affinity for a target receptor than the other, highlighting the stereospecificity of the binding interaction.
Altering the ring size of the prolinamide, for example, by replacing it with an azetidine (B1206935) (four-membered ring) or a piperidine (B6355638) (six-membered ring) derivative, can have a dramatic effect on binding. These changes alter the bond angles and the spatial projection of the substituents, which may lead to a loss of key interactions with the receptor or the introduction of steric clashes.
Table 2: Illustrative Impact of Prolinamide Ring Modifications on Binding Affinity (In Vitro)
| Compound/Analogue | Prolinamide Modification | Receptor/Target | Binding Affinity (Ki or IC50) | Reference |
| Analogue F | L-Prolinamide | Target X | 50 nM | Fictionalized Data |
| Analogue G | D-Prolinamide | Target X | >10,000 nM | Fictionalized Data |
| Analogue H | Azetidine-2-carboxamide | Target X | 500 nM | Fictionalized Data |
| Analogue I | Piperidine-2-carboxamide | Target X | 1200 nM | Fictionalized Data |
This table is for illustrative purposes and based on general principles observed in proline-containing ligands, as specific data for this compound analogues is not available.
Strategic Modifications for Modulating Binding Affinities in Recombinant Receptor Systems (in vitro)
In vitro studies using recombinant receptor systems are essential for the precise characterization of ligand-receptor interactions. These systems allow for the evaluation of binding affinities in a controlled environment, free from the complexities of a whole-cell or in vivo setting.
Strategic modifications to the this compound scaffold for modulating binding affinities in such systems often focus on optimizing interactions with specific residues within the receptor's binding pocket. For example, if a hydrophobic pocket is identified in the receptor, modifications to the indole moiety to increase its lipophilicity might be pursued. Conversely, if a polar interaction is desired, the introduction of hydrogen bond donors or acceptors would be a logical strategy.
Molecular modeling and computational studies are often used in conjunction with in vitro binding assays to guide these modifications. By docking proposed analogues into a model of the receptor's binding site, researchers can predict which modifications are most likely to result in improved binding affinity. These predictions can then be tested experimentally, creating an iterative cycle of design, synthesis, and testing that can lead to the discovery of highly potent and selective ligands. For instance, studies on indole derivatives targeting the HIV-1 gp41 have shown how molecular shape and linkage points are critical for potent binding. nih.govacs.org
Mechanistic Insights into Molecular Interactions of 1 1h Indol 1 Ylacetyl Prolinamide
Characterization of Molecular Binding Events to Recombinant Receptor Systems (in vitro methodologies)
The initial step in characterizing the interaction of 1-(1H-indol-1-ylacetyl)prolinamide with its target receptor involves the use of recombinant receptor systems. These systems, where the receptor of interest is expressed in a controlled cellular environment (e.g., HEK293A or Neuro2a cells), allow for a detailed investigation of the binding event without the complexity of a native biological system. nih.gov
Radioligand binding assays are a common technique employed in this characterization. nih.gov In this method, a radiolabeled version of a known ligand for the receptor is used. The ability of this compound to displace the radioligand from the receptor is measured, providing an indication of its binding affinity. The data generated from these experiments, such as the inhibition constant (Ki), quantifies the potency of the compound. For instance, a lower Ki value signifies a higher binding affinity.
The use of recombinant systems also allows for the investigation of binding to different receptor subtypes. This is crucial for determining the selectivity of this compound. For example, by expressing different serotonin (B10506) (5-HT) receptor subtypes, researchers can determine if the compound preferentially binds to one over the others. nih.gov
Competition Binding Assays for Receptor Selectivity Profiling against Known Ligands (in vitro)
To further elucidate the receptor selectivity profile of this compound, competition binding assays are performed against a panel of known ligands for various receptors. nih.gov This provides a broader understanding of the compound's potential off-target effects.
In these assays, a fixed concentration of a radiolabeled ligand for a specific receptor is incubated with the receptor preparation in the presence of increasing concentrations of this compound. The concentration of the compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. nih.gov This value can then be converted to a Ki value.
By testing against a wide range of receptors, a selectivity profile can be constructed. For example, a compound might be tested against various G protein-coupled receptors (GPCRs), ion channels, and transporters. nih.govnih.gov High selectivity for the intended target is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for unwanted side effects.
Ligand Efficiency and Lipophilic Efficiency Analysis in a Chemical Biology Context
In the realm of drug discovery, potency alone is not the sole determinant of a compound's potential. Ligand efficiency (LE) and lipophilic efficiency (LiPE) are two crucial metrics that provide a more holistic view of a compound's quality. wikipedia.orgsciforschenonline.org These parameters relate the binding affinity of a compound to its size and lipophilicity, respectively.
Ligand efficiency is calculated by dividing the binding affinity (often expressed as pIC50 or pKi) by the number of non-hydrogen atoms (heavy atoms) in the molecule. sciforschenonline.orgnih.gov A higher LE value is generally preferred, as it indicates that the compound achieves its potency with a smaller molecular size, which can be advantageous for pharmacokinetic properties.
Lipophilic efficiency, on the other hand, is calculated by subtracting the logarithm of the partition coefficient (logP), a measure of lipophilicity, from the pIC50 or pKi. wikipedia.orgsciforschenonline.org Excessively lipophilic compounds can have poor solubility and may be more prone to non-specific binding and metabolic liabilities. A higher LiPE value suggests a more favorable balance between potency and lipophilicity. wikipedia.org Analysis of these metrics for this compound in comparison to other known ligands can provide valuable insights into its drug-like properties. univie.ac.at
Allosteric Modulation Studies with Isolated Receptor Systems (in vitro)
Beyond simple binding at the primary (orthosteric) site, some compounds can interact with a receptor at a secondary (allosteric) site. These allosteric modulators can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the endogenous ligand. nih.govnih.govnih.gov
In vitro studies using isolated receptor systems are essential to investigate the potential allosteric modulatory effects of this compound. nih.gov This can be assessed by examining the compound's effect on the binding or functional response of a known orthosteric ligand. For example, a PAM would be expected to increase the binding affinity or efficacy of an orthosteric agonist. nih.gov Conversely, a NAM would decrease it. nih.gov These studies can reveal a more nuanced mechanism of action for the compound, which may offer therapeutic advantages over simple orthosteric ligands. nih.gov
Biophysical Techniques for Studying Ligand-Receptor Interactions (e.g., Surface Plasmon Resonance - SPR, Isothermal Titration Calorimetry - ITC)
To gain a deeper, real-time understanding of the binding kinetics and thermodynamics of the interaction between this compound and its receptor, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor. nih.govpublichealthtoxicology.com This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). nih.gov SPR can provide valuable information about the kinetics of the binding event, such as how quickly the compound binds to and dissociates from the receptor. nih.gov
Isothermal Titration Calorimetry (ITC) is another powerful biophysical technique that directly measures the heat changes that occur upon the binding of a ligand to a receptor in solution. nih.govnih.gov This method provides a complete thermodynamic profile of the binding interaction, including the change in enthalpy (ΔH), entropy (ΔS), and the binding stoichiometry (n), in addition to the binding affinity (Ka). nih.govnih.gov This detailed thermodynamic information can shed light on the driving forces behind the binding event.
Future Directions in Chemical Research on the 1 1h Indol 1 Ylacetyl Prolinamide Scaffold
Development of Novel Synthetic Methodologies for Advanced Diversification and Libraries
The exploration of the chemical space around the 1-(1H-indol-1-ylacetyl)prolinamide core is crucial for establishing comprehensive structure-activity relationships (SAR). Future synthetic efforts will likely focus on developing more efficient and versatile methods to generate diverse libraries of analogues. Current synthetic routes, while effective, may be amenable to optimization for higher throughput and greater molecular diversity.
Researchers are expected to investigate novel catalytic systems and reaction conditions to facilitate the modification of the indole (B1671886) ring, the prolinamide unit, and the acetyl linker. For instance, late-stage functionalization techniques, such as C-H activation, could enable the direct introduction of various substituents onto the indole core, bypassing the need for lengthy de novo syntheses. Similarly, the development of robust methods for derivatizing the proline ring would allow for the introduction of a wide range of functional groups, influencing the compound's conformational properties and target interactions. The synthesis of new 1H-indole derivatives is an active area of research, with a focus on creating compounds with potential antimicrobial activities. researchgate.net
The creation of diverse chemical libraries based on this scaffold will be instrumental for screening against a wide array of biological targets. These libraries can be designed to systematically explore variations in stereochemistry, aromatic substitution, and peptide modifications, providing a rich dataset for understanding the molecular determinants of activity.
Exploration of Bio-orthogonal Click Chemistry for Functionalization and Probe Development
Bio-orthogonal click chemistry, a set of highly efficient and selective chemical reactions that can occur in living systems without interfering with native biochemical processes, offers a powerful toolkit for studying the biological fate and interactions of molecules based on the this compound scaffold. nih.govreddit.com The 2022 Nobel Prize in Chemistry, awarded for the development of click chemistry and bio-orthogonal chemistry, highlights the significance of these techniques. youtube.com
Future research will likely involve the strategic incorporation of "clickable" functional groups, such as azides or alkynes, into the scaffold. reddit.com This would enable the attachment of various molecular probes, including fluorescent dyes, biotin (B1667282) tags, or affinity labels. Such functionalized analogues would be invaluable for:
Target Identification: By attaching an affinity tag, researchers can pull down the cellular targets of the compound, elucidating its mechanism of action.
Cellular Imaging: Fluorescently labeled probes would allow for the visualization of the compound's distribution and localization within cells in real-time. youtube.com
In Vivo Studies: The use of bio-orthogonal reactions can facilitate the study of the compound's behavior in whole organisms, providing insights into its pharmacokinetics and biodistribution. nih.gov
The development of metal-free click chemistry reactions further enhances the applicability of this approach in biological systems by avoiding the potential toxicity of copper catalysts. youtube.com
Advanced Computational Modeling for De Novo Design of Related Structures with Desired Molecular Properties
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. In the context of the this compound scaffold, advanced computational approaches will play a pivotal role in the de novo design of new analogues with tailored properties. nih.gov
Future research will likely employ a range of computational techniques, including:
Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate structural features with biological activity, guiding the design of more potent compounds.
Molecular Docking and Dynamics Simulations: To predict the binding modes of scaffold derivatives to their biological targets and to understand the dynamic nature of these interactions.
De Novo Design Algorithms: To generate novel molecular structures based on the scaffold that are predicted to have high affinity and selectivity for a specific target. nih.gov These algorithms can explore a vast chemical space to identify promising new drug candidates. nih.gov
The integration of artificial intelligence and machine learning with these computational methods is expected to further accelerate the design-synthesis-testing cycle, leading to the more rapid identification of lead compounds.
Integration with High-Throughput Screening Technologies for Identification of New Molecular Interactions
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target or in a cellular assay. nih.gov The integration of libraries based on the this compound scaffold with HTS platforms will be crucial for uncovering new biological activities and molecular interactions. researchgate.netnih.gov
Future screening campaigns are likely to involve:
Target-Based Screens: Testing the compound library against a panel of purified enzymes, receptors, or other proteins to identify direct molecular interactions.
Phenotypic Screens: Assessing the effects of the compounds on cellular phenotypes, such as cell viability, proliferation, or specific signaling pathways, to identify compounds with desired cellular effects without prior knowledge of the target.
High-Content Screening (HCS): A more sophisticated form of phenotypic screening that uses automated microscopy and image analysis to quantify multiple cellular parameters simultaneously, providing a detailed picture of the compound's effects.
The data generated from these HTS campaigns will be invaluable for identifying new therapeutic applications for this scaffold and for providing starting points for lead optimization programs.
Application of the Scaffold in Material Science or other Non-Biological Chemical Research
While the primary focus of research on the this compound scaffold has been in the biological and medicinal chemistry arenas, its unique structural features could potentially lend themselves to applications in material science or other non-biological chemical research. The indole moiety, for instance, is known to possess interesting electronic and photophysical properties.
Future exploratory research could investigate the potential of this scaffold or its derivatives in areas such as:
Organic Electronics: The development of novel organic semiconductors or light-emitting materials.
Sensor Technology: The design of chemosensors capable of selectively detecting specific analytes.
Supramolecular Chemistry: The use of the scaffold as a building block for the construction of complex, self-assembled architectures with unique properties.
While currently speculative, such avenues of research could unlock entirely new applications for this versatile chemical entity, extending its impact beyond the realm of life sciences.
Q & A
Q. What are the optimal synthetic routes for 1-(1H-indol-1-ylacetyl)prolinamide, and how can reaction conditions be optimized for yield and purity?
A common approach involves coupling indole derivatives with prolinamide precursors using activating agents like EDCI/HOBt in dichloromethane or DMF. Reaction optimization may include adjusting temperature (e.g., 0–25°C), solvent polarity, and stoichiometric ratios of reagents. For example, phase-transfer catalysis (e.g., using tetrabutylammonium bromide) can enhance reaction efficiency in biphasic systems . Purity can be improved via recrystallization from methanol or ethanol, as demonstrated in analogous indole-prolinamide syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) is critical for confirming the indole-prolinamide linkage and stereochemistry. Key markers include the indole NH proton (δ 10–12 ppm) and prolinamide α-protons (δ 3.5–4.5 ppm). Mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺, while FTIR can validate carbonyl stretches (amide I band ~1650 cm⁻¹) . X-ray crystallography, as applied to structurally similar compounds, may resolve conformational details .
Q. How should researchers assess the chemical stability of this compound under varying pH and temperature conditions?
Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Buffered solutions (pH 1–9) can identify hydrolysis-prone regions (e.g., amide bond cleavage). For example, related indole-acetamides show instability in alkaline conditions due to nucleophilic attack on the carbonyl group . Data should be analyzed using Arrhenius kinetics to predict shelf-life.
Advanced Research Questions
Q. What mechanistic hypotheses explain the biological activity of this compound, and how can they be tested experimentally?
If the compound exhibits enzyme inhibitory activity (e.g., kinase inhibition), molecular docking studies can predict binding interactions with active sites. In vitro assays (e.g., fluorescence polarization or SPR) can quantify binding affinity (Kd). For example, indole derivatives often target tryptophan-binding pockets in proteins . Dose-response curves (IC₅₀) and mutagenesis studies (e.g., alanine scanning) may validate mechanistic models .
Q. How can contradictions in experimental data (e.g., divergent bioactivity results across studies) be systematically resolved?
Contradictions may arise from variations in assay conditions (e.g., cell line specificity or solvent effects). Researchers should:
- Replicate experiments under standardized protocols (e.g., CLSI guidelines).
- Perform meta-analyses to identify confounding variables (e.g., endotoxin levels in cell cultures).
- Apply statistical tools like ANOVA to isolate significant factors . Theoretical frameworks (e.g., structure-activity relationships) should guide hypothesis refinement .
Q. What comparative strategies are recommended for evaluating this compound against structurally similar compounds?
Develop a comparative matrix analyzing:
- Structural features : Indole substitution patterns (e.g., 1H vs. 3H position) and prolinamide stereochemistry.
- Bioactivity : IC₅₀ values in target assays (e.g., antimicrobial or anticancer screens).
- Pharmacokinetics : LogP, metabolic stability in liver microsomes. Analogous studies on N-(1H-indol-1-ylacetyl)glycine highlight the importance of side-chain modifications in potency .
Q. How can researchers design robust analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?
Reverse-phase HPLC with UV detection (λ = 280 nm for indole absorption) is widely used. Method validation should include:
- Linearity : R² ≥ 0.995 over 1–100 µg/mL.
- Recovery : ≥90% in spiked plasma samples via protein precipitation (e.g., acetonitrile).
- LOD/LOQ : ≤0.1 µg/mL and ≤0.3 µg/mL, respectively . LC-MS/MS with MRM transitions (e.g., m/z 300 → 154) enhances specificity for in vivo studies.
Q. What in silico approaches are suitable for predicting the physicochemical and ADMET properties of this compound?
Use tools like Schrödinger’s QikProp or SwissADME to compute logP (polarity), H-bond donors/acceptors, and CYP450 inhibition profiles. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability. Validate predictions with experimental data (e.g., parallel artificial membrane permeability assays) .
Q. How can structure-activity relationship (SAR) studies be structured to optimize the pharmacological profile of this compound?
Systematically modify:
- Indole moiety : Introduce halogen substituents (e.g., Cl, F) to enhance lipophilicity.
- Prolinamide backbone : Test D/L-proline isomers for stereochemical effects on target engagement.
- Linker region : Replace the acetyl group with sulfonamide or urea to modulate hydrogen bonding .
Q. What theoretical frameworks are most applicable for guiding hypothesis-driven research on this compound?
Align studies with established theories like:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
